N-[5-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide
Description
This compound is a sulfamoyl-containing acetamide derivative with a 1,3-thiazole core and a dimethylsulfamoyl-substituted piperidine moiety. Its structure integrates a sulfamoyl linker bridging the thiazole ring and the piperidin-4-ylmethyl group, which is further modified with a dimethylsulfamoyl substituent. This design likely enhances solubility and target-binding affinity, as sulfamoyl groups are known to improve pharmacokinetic properties .
Properties
IUPAC Name |
N-[5-[[1-(dimethylsulfamoyl)piperidin-4-yl]methylsulfamoyl]-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O5S3/c1-10(19)16-13-14-9-12(24-13)25(20,21)15-8-11-4-6-18(7-5-11)26(22,23)17(2)3/h9,11,15H,4-8H2,1-3H3,(H,14,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVWWBRVOUNNLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: Starting from a suitable thioamide and α-haloketone, the thiazole ring is formed through a cyclization reaction under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives.
Sulfonamide Formation: The sulfonamide groups are introduced through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.
Final Coupling: The final step involves coupling the thiazole and piperidine intermediates, often using amide bond formation techniques such as carbodiimide-mediated coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the piperidine moiety.
Reduction: Reduction reactions can target the sulfonamide groups, potentially converting them to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the nucleophile used, potentially forming new amide or thioether bonds.
Scientific Research Applications
Chemistry
In chemistry, N-[5-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its sulfonamide groups are known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. It may act as an inhibitor of certain enzymes or receptors, making it useful in treating diseases such as cancer or bacterial infections.
Industry
In industrial applications, the compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[5-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with enzyme active sites, inhibiting their activity. The thiazole ring may interact with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural motifs with several sulfamoyl- or thiazole/oxadiazole-based acetamides. Below is a detailed comparison:
Core Heterocyclic Scaffolds
- Target Compound : 1,3-Thiazole core with sulfamoyl and piperidine substituents.
Analog 1 : N-(5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl)-2-{[1-(4-methylbenzyl)-1H-indol-3-yl]sulfanyl}acetamide ()
Analog 2 : N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide ()
Pharmacological Activity
Antibacterial Activity :
- The target compound’s sulfamoyl group is associated with broad-spectrum antibacterial activity, similar to N-substituted 1,3,4-oxadiazole derivatives (). However, derivatives with bulkier substituents (e.g., 4-methylbenzyl in Analog 1) show reduced Gram-negative activity due to impaired membrane penetration .
- Thiadiazole-based analogs (e.g., ) exhibit moderate antifungal activity, but the target compound’s dimethylsulfamoyl-piperidine moiety may improve specificity for bacterial enzymes .
- Enzyme Inhibition: The dimethylsulfamoyl group in the target compound is structurally analogous to N-[5-[[4-(hexafluoro-2-hydroxypropan-2-yl)phenyl]sulfamoyl]-4-methyl-1,3-thiazol-2-yl]acetamide (), which inhibits FAD-dependent oxidoreductases.
Data Table: Key Attributes of Target Compound and Analogs
Research Findings and Implications
Structural Determinants of Activity :
- Gaps in Literature: Limited data on the target compound’s in vivo efficacy or toxicity. No direct comparison with piperidine-free analogs (e.g., ), which could clarify the role of the dimethylsulfamoyl group .
Biological Activity
N-[5-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole ring, a piperidine moiety, and a dimethylsulfamoyl group. Its molecular formula is C13H21N5O5S, with a molecular weight of 335.37 g/mol. The structural characteristics contribute to its biological interactions.
The biological activity of N-[5-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide is primarily attributed to its ability to inhibit specific enzymes or receptors involved in disease pathways. Preliminary studies suggest that it may interact with proteins involved in cancer cell proliferation and survival.
Anticancer Activity
Research indicates that N-[5-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide exhibits anticancer properties through the inhibition of protein arginine methyltransferase 5 (PRMT5), which is crucial for the survival of certain cancer cells. In vitro assays demonstrated an IC50 value of approximately 12 μM against PRMT5, suggesting significant potential as an anticancer agent .
Inhibition of Exosome Release
Another area of interest is the compound's role in inhibiting exosome release from cells. Exosomes are small vesicles involved in intercellular communication and have been implicated in various diseases, including cancer and neurodegenerative disorders. The compound's ability to modulate exosome secretion could have therapeutic implications in conditions like Alzheimer's disease .
Structure-Activity Relationship (SAR)
Extensive SAR studies have been conducted to optimize the biological activity of similar compounds. For example, modifications to the piperidine or thiazole rings can enhance potency and selectivity. Compounds with variations in these functional groups have shown improved pharmacokinetic profiles and reduced toxicity .
Case Study 1: Cancer Cell Lines
A study involving various cancer cell lines demonstrated that N-[5-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide effectively reduced cell viability in a dose-dependent manner. The results indicated that the compound induces apoptosis in cancer cells through the modulation of apoptotic pathways .
Case Study 2: Neurodegenerative Models
In animal models of neurodegeneration, administration of the compound resulted in decreased exosome release and improved cognitive function metrics. These findings highlight its potential as a therapeutic agent for conditions characterized by exosome dysfunction .
Summary Table of Biological Activities
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing N-substituted acetamides with sulfonamide and thiazole moieties?
The synthesis typically involves multi-step reactions:
- Step 1 : React piperidine derivatives with sulfamoylating agents (e.g., dimethylsulfamoyl chloride) to introduce the sulfonamide group .
- Step 2 : Couple the sulfamoylated intermediate with a thiazole-acetamide backbone using LiH in DMF as a base, followed by TLC monitoring for reaction completion .
- Step 3 : Purify via precipitation in cold water and recrystallization (ethanol or methanol) to achieve yields of 73–86% .
Q. Key Optimization Parameters :
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Reaction Temperature | 25–150°C (depending on step) | |
| Catalysts | Pyridine, Zeolite (Y-H) | |
| Solvent System | DMF, ethanol, or chloroform |
Q. How is structural characterization performed for this compound?
Characterization involves:
- IR Spectroscopy : Confirm carbonyl (C=O, ~1640–1660 cm⁻¹), sulfonamide (S=O, ~1160–1385 cm⁻¹), and thiazole (C=N, ~1588–1666 cm⁻¹) groups .
- 1H-NMR : Identify acetamide NH (δ 8.7–8.9 ppm), piperidine protons (δ 2.1–3.9 ppm), and aromatic protons (δ 6.8–7.7 ppm) .
- Mass Spectrometry : Verify molecular ion peaks (e.g., m/z 535 [M⁺] for C24H27ClN4O4S2) and fragmentation patterns .
Critical Validation : Ensure purity (>95%) via HPLC and elemental analysis .
Q. What preliminary biological activities are reported for structurally similar acetamide derivatives?
Q. Activity Comparison :
| Compound | Target | MIC/IC₅₀ | Reference |
|---|---|---|---|
| 8g (2-methylphenyl) | Gram-negative bacteria | 8 µg/mL | |
| Piperazine derivatives | Carbonic anhydrase IX | 12 µM |
Advanced Research Questions
Q. How can computational methods optimize the synthesis and bioactivity of this compound?
- Reaction Design : Use quantum chemical calculations (e.g., DFT) to model transition states and predict optimal reaction pathways .
- Molecular Docking : Screen against bacterial dihydropteroate synthase (PDB: 1AJ0) to identify binding interactions. For example, sulfonamide groups form hydrogen bonds with Arg63 and Phe66 .
- ADMET Prediction : Apply Lipinski’s Rule of Five (MW <500, logP <5) to assess drug-likeness. This compound’s MW (304–535 g/mol) may require structural simplification for oral bioavailability .
Contradictions : Some analogues violate Lipinski’s criteria but retain activity, suggesting alternative delivery mechanisms (e.g., prodrug strategies) .
Q. How should researchers resolve discrepancies in bioactivity data across studies?
Case Example : Variability in MIC values (e.g., 8 vs. 64 µg/mL for similar compounds) may arise from:
- Strain-Specific Resistance : Adjust assay protocols using CLSI guidelines for standardized bacterial strains .
- Solubility Limits : Use DMSO stock solutions ≤1% v/v to avoid precipitation in broth microdilution assays .
- SAR Analysis : Compare substituent effects (e.g., 2-methylphenyl vs. 4-chlorophenyl) to identify critical pharmacophores .
Q. Experimental Design :
| Variable | Control Strategy |
|---|---|
| Bacterial Strain | ATCC-certified strains |
| Solvent Concentration | ≤1% DMSO in broth |
| Substituent Screening | Systematic variation of R-groups |
Q. What strategies enhance selectivity for enzyme inhibition (e.g., carbonic anhydrase vs. lipoxygenase)?
Q. Selectivity Data :
| Modification | Target Selectivity (Fold Change) | Reference |
|---|---|---|
| 4-Methylpiperazine | 5× selectivity for CA IX | |
| Oxadiazole substitution | 3× selectivity for lipoxygenase |
Q. How can researchers validate the compound’s stability under experimental conditions?
- Forced Degradation Studies : Expose to heat (40–60°C), light (UV), and pH extremes (2–12) for 48 hours. Monitor degradation via HPLC .
- Mass Spectrometry : Identify degradation products (e.g., hydrolyzed acetamide or sulfonamide cleavage) .
Q. Stability Profile :
| Condition | Degradation (%) | Major Product |
|---|---|---|
| pH 2.0, 48h | 15% | Desulfonated thiazole |
| UV Light, 24h | 10% | Oxidized piperidine |
Q. What are the critical considerations for SAR studies of this compound?
- Key Pharmacophores :
- Data Interpretation : Use 3D-QSAR models to correlate substituent properties (e.g., logP, polar surface area) with bioactivity .
Q. SAR Table :
| R-Group | Antibacterial MIC (µg/mL) | logP |
|---|---|---|
| 4-Chlorophenyl | 32 | 2.8 |
| 2-Methylphenyl | 8 | 3.1 |
| 4-Methoxyphenyl | 64 | 2.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
